4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
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Overview
Description
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) is an organic compound characterized by the presence of a fluorophenyl group and a pentyl chain attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylmagnesium bromide through the reaction of 4-fluorobromobenzene with magnesium in the presence of anhydrous ether.
Coupling Reaction: The fluorophenyl intermediate is then coupled with 4’-pentyl-1,1’-bi(cyclohexane) using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced unsaturation.
Substitution: Derivatives with substituted nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemistry: Utilized in studies involving cross-coupling reactions and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity due to its electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure with a methyl group instead of a pentyl chain.
4-(4-Chlorophenyl)-4’-pentyl-1,1’-bi(cyclohexane): Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential for specific interactions in biological systems. The pentyl chain also contributes to its hydrophobic character, influencing its solubility and interaction with lipid membranes .
Properties
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOKSKCHPPDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162015 |
Source
|
Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-29-9 |
Source
|
Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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